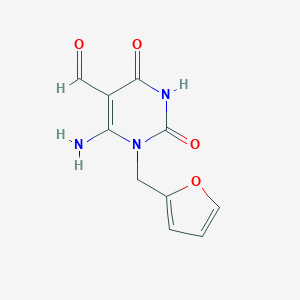

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a compound with the molecular formula C9H9N3O3 . It is also known as FapydG, a modified form of DNA damage that can lead to mutations and cellular dysfunction.

Synthesis Analysis

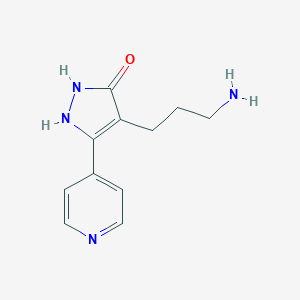

The synthesis of this compound has been reported in the literature. For instance, the Hantzsch reaction with 6-aminouracil has been used to synthesize novel tetrakis (6-aminouracil-5-yl)methanes . Another method involves the multicomponent coupling of p-bromophenol with 2-benzimidazolethiols, malononitrile, and substituted aldehydes .Molecular Structure Analysis

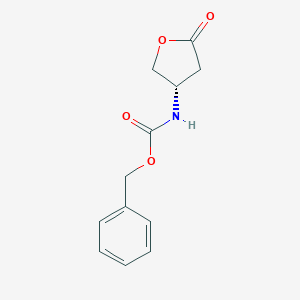

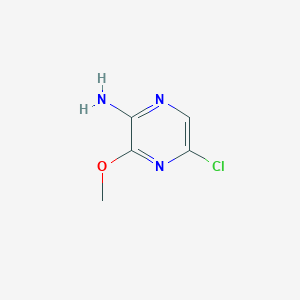

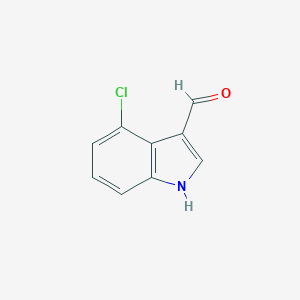

The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 6-position and a furan ring attached to the 1-position . The molecular weight is 207.186 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.186 Da and a monoisotopic mass of 207.064392 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 50.2±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .Aplicaciones Científicas De Investigación

-

DNA Damage and Repair Research

- This compound, also known as FapydG, is a modified form of DNA damage that can lead to mutations and cellular dysfunction.

- It is formed from the reaction of deoxyguanosine (dG) with the oxidized form of the sugar moiety, 2-deoxyribose, which can be generated by a variety of endogenous and exogenous oxidants.

- FapydG is recognized and removed by a specialized DNA glycosylase enzyme called NEIL1, which specifically binds to and excises this lesion from DNA.

-

Nanotechnology and Bioengineering

- In nanotechnology, 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione can be used as a building block for designing DNA-based nanostructures and devices.

- In bioengineering, it can be used in various applications, although the specific details are not provided.

-

Chemical Research

-

Material Science

-

Chemical Research

-

Material Science

Propiedades

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVSNDSEGLPJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)